3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride 3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 109366-84-9
VCID: VC8046936
InChI: InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H
SMILES: CC1=C(C2=CC=CC=C2N1)CCCN.Cl
Molecular Formula: C12H17ClN2
Molecular Weight: 224.73

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride

CAS No.: 109366-84-9

Cat. No.: VC8046936

Molecular Formula: C12H17ClN2

Molecular Weight: 224.73

* For research use only. Not for human or veterinary use.

3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride - 109366-84-9

Specification

CAS No. 109366-84-9
Molecular Formula C12H17ClN2
Molecular Weight 224.73
IUPAC Name 3-(2-methyl-1H-indol-3-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H16N2.ClH/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9;/h2-3,5,7,14H,4,6,8,13H2,1H3;1H
Standard InChI Key ZSUJKQSZPYFNLA-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)CCCN.Cl
Canonical SMILES CC1=C(C2=CC=CC=C2N1)CCCN.Cl

Introduction

Chemical and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 3-(2-methyl-1H-indol-3-yl)propan-1-amine hydrochloride, reflects its structure: a 2-methylindole moiety bound to a three-carbon amine chain at the 3-position (Table 1) . The hydrochloride salt formation improves crystallinity and aqueous solubility, critical for experimental handling.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number19017-54-0
Molecular FormulaC₁₂H₁₆N₂ (base)
Molecular Weight188.27 g/mol (base)
IUPAC Name3-(2-Methyl-1H-indol-3-yl)propan-1-amine hydrochloride
SMILESCC1=C(C2=CC=CC=C2N1)CCCN.Cl
InChIKeyKTBVYWZVLZVVCF-UHFFFAOYSA-N

Physicochemical Data

Limited solubility data are available, but the hydrochloride salt’s ionic nature suggests moderate solubility in polar solvents like water or ethanol. The free base form likely exhibits lipophilicity due to the indole ring and alkyl chain, which may influence membrane permeability in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves Fischer indole synthesis or alkylation strategies:

  • Indole Core Formation: Condensation of phenylhydrazine derivatives with ketones under acidic conditions generates the 2-methylindole scaffold.

  • Side-Chain Introduction: Alkylation at the indole’s 3-position using 3-bromopropan-1-amine or reductive amination with propionaldehyde yields the propan-1-amine moiety.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, confirmed via titration or spectroscopic methods .

Industrial-scale production remains undocumented, but batch processes with purification via recrystallization or chromatography are plausible.

AspectRecommendationSource
StorageRoom temperature, dry environment
Personal ProtectionGloves, goggles, fume hood
First AidFlush eyes/skin with water

Stability Considerations

The hydrochloride salt enhances stability, but prolonged exposure to light or moisture should be avoided .

Research Applications and Future Directions

Current Uses

  • Medicinal Chemistry: Serves as a precursor for synthesizing indole-based libraries targeting neurological disorders.

  • Analytical Standards: Used in mass spectrometry calibration due to its defined fragmentation pattern.

Knowledge Gaps

  • Pharmacokinetics: No data on absorption, distribution, metabolism, or excretion.

  • Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

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